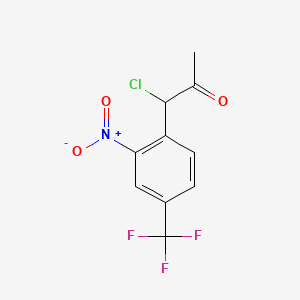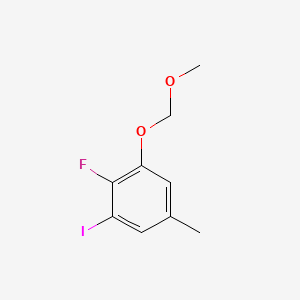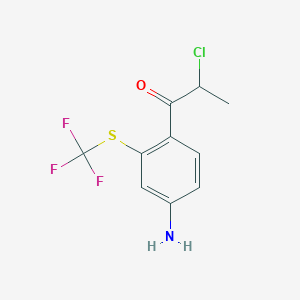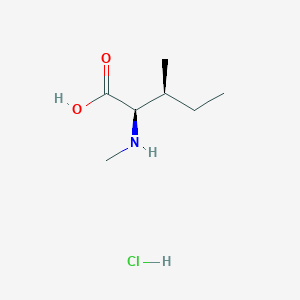
1-Chloro-1-(3-ethoxy-5-methylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3-ethoxy-5-methylphenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2 This compound is characterized by the presence of a chloro group, an ethoxy group, and a methyl group attached to a phenyl ring, along with a propan-2-one backbone
準備方法
The synthesis of 1-Chloro-1-(3-ethoxy-5-methylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-5-methylbenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
1-Chloro-1-(3-ethoxy-5-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-1-(3-ethoxy-5-methylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which 1-Chloro-1-(3-ethoxy-5-methylphenyl)propan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context of its use.
類似化合物との比較
1-Chloro-1-(3-ethoxy-5-methylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one: This compound has a methylthio group instead of a methyl group, which may result in different chemical and biological properties.
1-Chloro-1-(3-ethoxyphenyl)propan-2-one: Lacks the methyl group on the phenyl ring, which can affect its reactivity and applications.
1-Chloro-1-(3-methoxy-5-methylphenyl)propan-2-one: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.
特性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
1-chloro-1-(3-ethoxy-5-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-4-15-11-6-8(2)5-10(7-11)12(13)9(3)14/h5-7,12H,4H2,1-3H3 |
InChIキー |
KOKKBYRLJAPLJX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



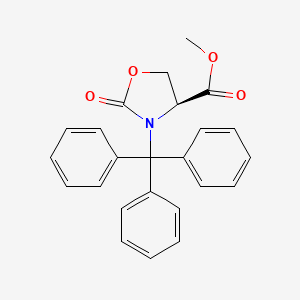
![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)
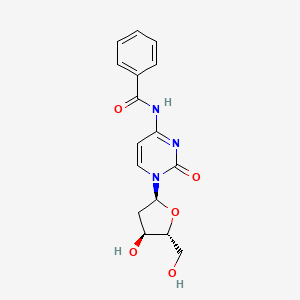
![4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)
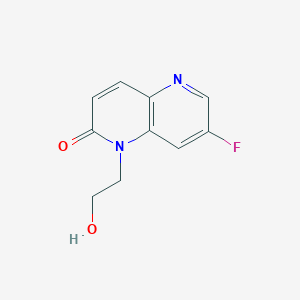

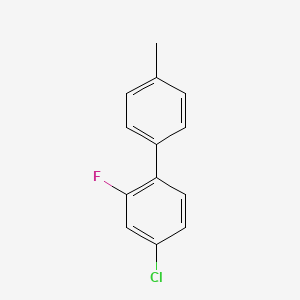
![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)
